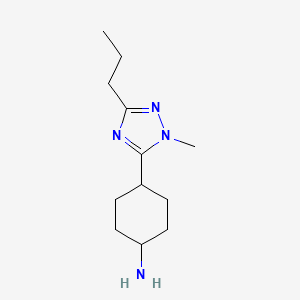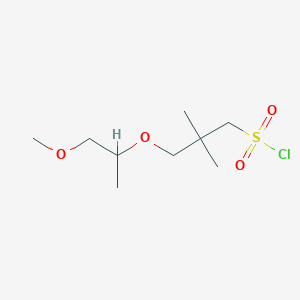
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a sulfonyl chloride group, which is known for its reactivity in various chemical reactions. This compound is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The reaction is typically performed at low temperatures to control the rate of reaction and to ensure the purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: Bases such as triethylamine are used to neutralize the hydrochloric acid formed during the reaction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonic acid: The precursor to the sulfonyl chloride derivative.
Sulfonyl Chloride Derivatives: Compounds with similar reactivity and applications, such as methanesulfonyl chloride and benzenesulfonyl chloride.
Uniqueness
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to its specific structure, which includes a bulky dimethylpropane group and a methoxypropan-2-yloxy group. This unique structure imparts specific reactivity and properties that are valuable in various applications .
Propiedades
Fórmula molecular |
C9H19ClO4S |
|---|---|
Peso molecular |
258.76 g/mol |
Nombre IUPAC |
3-(1-methoxypropan-2-yloxy)-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-8(5-13-4)14-6-9(2,3)7-15(10,11)12/h8H,5-7H2,1-4H3 |
Clave InChI |
VLGGCJGSHVYMEH-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)OCC(C)(C)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


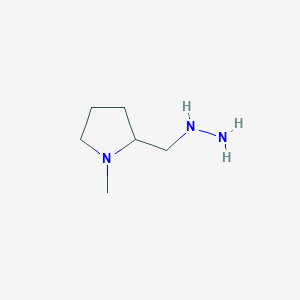



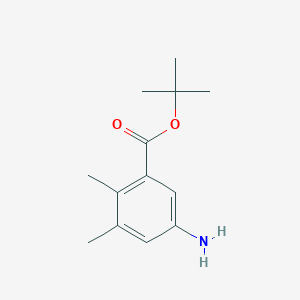
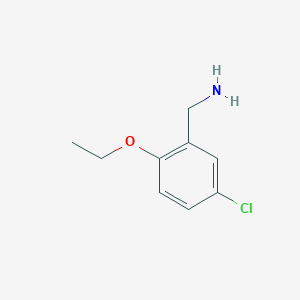
![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)

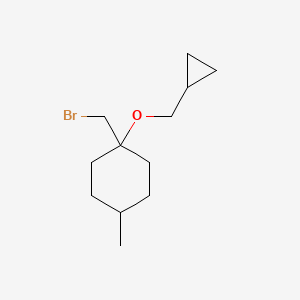
![1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)

![4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B13624582.png)
![Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate](/img/structure/B13624585.png)
